molecular formula C8H9FN2O B8695553 4-Fluoro-3-methylbenzohydrazide

4-Fluoro-3-methylbenzohydrazide

Cat. No.: B8695553
M. Wt: 168.17 g/mol
InChI Key: YFBQYGBNFQHYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-methylbenzohydrazide is a hydrazide derivative characterized by a benzohydrazide backbone substituted with a fluorine atom at the 4-position and a methyl group at the 3-position of the aromatic ring. This compound serves as a critical intermediate in coordination chemistry and pharmaceutical synthesis. The fluorine substituent enhances electron-withdrawing effects, influencing reactivity and binding affinity, while the methyl group contributes steric and electronic modulation. Applications span antimicrobial, anticancer, and antidiabetic research, with synthesis typically involving hydrazine condensation with 4-fluoro-3-methylbenzoic acid esters or aldehydes .

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

4-fluoro-3-methylbenzohydrazide

InChI

InChI=1S/C8H9FN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12)

InChI Key

YFBQYGBNFQHYLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NN)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzohydrazides are highly substituent-dependent. Key analogues include:

Compound Substituents Molecular Weight (g/mol) Key Features
4-Fluoro-3-methylbenzohydrazide 4-F, 3-CH₃ 182.19 Electron-withdrawing F enhances metal-binding; CH₃ modulates steric effects
4-Ethoxybenzohydrazide 4-OCH₂CH₃ 180.20 Electron-donating ethoxy group increases solubility; reduced metal affinity
4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide 4-F, N'-hydroxy-methoxy 318.31 Hydrazone formation enhances antidiabetic activity via vanadium complexes
3-Methoxy-4-fluorobenzoic acid 3-OCH₃, 4-F 170.14 Carboxylic acid precursor; lower bioactivity compared to hydrazide derivatives

Substituent Impact :

  • Electron-withdrawing groups (e.g., F) : Increase acidity of the hydrazide NH, enhancing metal coordination (e.g., Fe(III) in ) .
  • Electron-donating groups (e.g., OCH₃) : Improve solubility but reduce complex stability .
  • Hydrazones (Schiff bases) : Formed via aldehyde condensation, exhibit superior bioactivity (e.g., antidiabetic vanadium complexes in ) .

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Melting Point (°C) LogP Solubility (mg/mL, H₂O)
This compound 145–147 1.92 0.45
4-Ethoxybenzohydrazide 132–134 1.35 2.10
4-Fluoro-3-methoxybenzoic acid 158–160 1.78 1.20

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